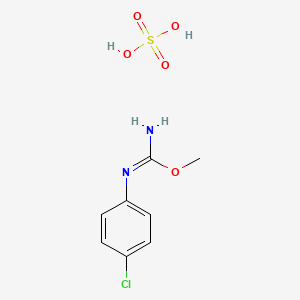
methyl N'-(4-chlorophenyl)carbamimidate;sulfuric acid
Descripción
Methyl N’-(4-chlorophenyl)carbamimidate; sulfuric acid is a chemical compound that combines the properties of methyl N’-(4-chlorophenyl)carbamimidate and sulfuric acid
Propiedades
Fórmula molecular |
C8H11ClN2O5S |
|---|---|
Peso molecular |
282.70 g/mol |
Nombre IUPAC |
methyl N'-(4-chlorophenyl)carbamimidate;sulfuric acid |
InChI |
InChI=1S/C8H9ClN2O.H2O4S/c1-12-8(10)11-7-4-2-6(9)3-5-7;1-5(2,3)4/h2-5H,1H3,(H2,10,11);(H2,1,2,3,4) |
Clave InChI |
AWMAOONJXWCFHN-UHFFFAOYSA-N |
SMILES canónico |
COC(=NC1=CC=C(C=C1)Cl)N.OS(=O)(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(4-chlorophenyl)carbamimidate typically involves the reaction of methanol with (4-chlorophenyl)carbamic chloride in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of methyl N’-(4-chlorophenyl)carbamimidate may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N’-(4-chlorophenyl)carbamimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carbamates, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl N’-(4-chlorophenyl)carbamimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl N’-(4-chlorophenyl)carbamimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(4-chlorophenyl)carbamate: This compound is structurally similar and shares some chemical properties.
N-(4-Chlorophenyl)-O-methylisourea sulfate salt: Another related compound with similar functional groups.
Uniqueness
Methyl N’-(4-chlorophenyl)carbamimidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


